2-Amino-6-chlorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDBIAFBDRRSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546451 | |

| Record name | 2-Amino-6-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54166-95-9 | |

| Record name | 2-Amino-6-chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54166-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-chlorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-chlorobenzamide: Properties, Structure, and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chlorobenzamide is a halogenated aromatic amide of significant interest in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring an ortho-amino group and a chlorine atom adjacent to a primary amide, presents a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds and complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic utility of 2-Amino-6-chlorobenzamide, offering valuable insights for its application in research and development. While direct experimental data for this specific isomer is limited, this document leverages data from structurally related compounds to provide a robust predictive analysis.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Amino-6-chlorobenzamide is fundamental to its application in synthetic chemistry. The following data is a combination of available information and predictions based on structurally similar compounds.

| Property | Value | Source/Rationale |

| CAS Number | 54166-95-9 | [1] |

| Molecular Formula | C₇H₇ClN₂O | [2] |

| Molecular Weight | 170.60 g/mol | [2] |

| Appearance | Predicted: White to off-white solid | Based on related aminobenzamides[3] |

| Melting Point | Not definitively reported. The related isomer, 2-amino-5-chlorobenzamide, has a melting point of 168-175 °C. | [3] |

| Boiling Point | Not reported. Expected to be high due to hydrogen bonding and aromatic nature. | |

| Solubility | Predicted to have good solubility in polar aprotic solvents (DMSO, DMF, acetonitrile) and alcohols (methanol, ethanol), with limited solubility in water and nonpolar solvents. This is based on the solubility profile of the closely related 2-amino-6-chlorobenzoic acid. | [4][5][6] |

Structural Elucidation

The chemical structure of 2-Amino-6-chlorobenzamide is foundational to its reactivity and potential applications.

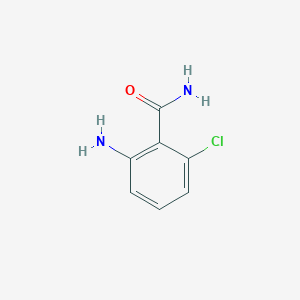

Caption: 2D Chemical Structure of 2-Amino-6-chlorobenzamide.

Part 2: Spectroscopic Profile (Predicted)

Direct experimental spectra for 2-Amino-6-chlorobenzamide are not widely available. The following predictions are based on the analysis of structurally related molecules, such as 2-chlorobenzamide and other aminobenzamide isomers.[7][8][9][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and amide groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Aromatic CH | 6.8 - 7.5 | Multiplet | The electron-donating amino group and electron-withdrawing chloro and amide groups will influence the chemical shifts of the three aromatic protons. |

| Amide (-CONH₂) | 7.5 - 8.5 | Broad singlet | Amide protons are typically broad and their chemical shift is solvent-dependent. |

| Amino (-NH₂) | 4.5 - 5.5 | Broad singlet | Amino protons are also broad and their chemical shift can vary with solvent and concentration. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 168 - 172 | Typical range for a primary amide carbonyl carbon. |

| Aromatic C-NH₂ | 145 - 150 | The carbon attached to the amino group is expected to be deshielded. |

| Aromatic C-Cl | 128 - 132 | The carbon bearing the chlorine atom will be influenced by its electronegativity. |

| Aromatic C-CONH₂ | 130 - 135 | The ipso-carbon attached to the amide group. |

| Aromatic CH | 115 - 130 | Chemical shifts of the protonated aromatic carbons. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the amino, amide, and aromatic functionalities.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |

| N-H Stretch (Amino) | 3450 - 3250 (two bands) | Asymmetric and symmetric stretching |

| N-H Stretch (Amide) | ~3350 and ~3180 | N-H stretching |

| C=O Stretch (Amide I) | 1680 - 1650 | Carbonyl stretching |

| N-H Bend (Amide II) | 1640 - 1600 | N-H bending |

| C-Cl Stretch | 800 - 600 | Carbon-chlorine stretching |

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Part 3: Synthesis and Reactivity

2-Amino-6-chlorobenzamide is a valuable synthetic intermediate. While a specific, optimized synthesis for this isomer is not widely published, a plausible and common approach involves the reaction of a suitable precursor like a substituted isatoic anhydride with an amine source.[11]

Hypothetical Synthetic Protocol: From Substituted Isatoic Anhydride

This protocol is a generalized procedure based on established methods for the synthesis of 2-aminobenzamide derivatives.[11]

Reaction Scheme:

Caption: Proposed synthesis of 2-Amino-6-chlorobenzamide from 7-chloroisatoic anhydride.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-chloroisatoic anhydride (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

Addition of Amine: To the stirred solution, add an excess of aqueous ammonia (e.g., 2-3 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration and wash it with a small amount of cold water or another suitable solvent to remove impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part 4: Applications in Drug Discovery and Development

The true value of 2-Amino-6-chlorobenzamide lies in its utility as a versatile building block for the synthesis of biologically active compounds. The presence of the amino and amide groups allows for a variety of cyclization reactions to form heterocyclic systems, which are prevalent in many pharmaceutical agents.

Synthesis of Quinazolinone Derivatives

The condensation of 2-aminobenzamides with aldehydes or their equivalents can lead to the formation of quinazolinone derivatives, a class of compounds with a broad range of biological activities.[12]

Precursor to Benzodiazepine Analogs

Through multi-step synthetic pathways, 2-Amino-6-chlorobenzamide can be a precursor to novel benzodiazepine analogs. Benzodiazepines are a well-established class of psychoactive drugs.[13]

Potential as a PARP Inhibitor Intermediate

Derivatives of aminobenzamides are known to be key intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[14] PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[15][16] The structure of 2-Amino-6-chlorobenzamide provides a suitable starting point for the elaboration into more complex molecules with potential PARP inhibitory activity.

Caption: Synthetic utility of 2-Amino-6-chlorobenzamide in drug discovery.

Conclusion

2-Amino-6-chlorobenzamide is a synthetically valuable compound with significant potential in the field of drug discovery and development. Its unique substitution pattern provides a gateway to a diverse range of heterocyclic structures, including those with known pharmacological activity. While a comprehensive experimental characterization of this specific isomer is not yet widely available, this guide provides a solid foundation of its predicted properties and potential applications based on the current scientific literature. As research in medicinal chemistry continues to evolve, the utility of such versatile building blocks will undoubtedly expand, paving the way for the discovery of novel therapeutic agents.

References

- Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving 2-Amino-6-chlorobenzoyl Chloride.

- Benchchem. (n.d.). The Role of 2-Amino-6-chlorobenzoyl Chloride in Pharmaceutical Synthesis: Application Notes and Protocols.

- Benchchem. (n.d.). Spectroscopic Profile of 2-Amino-6-chlorobenzoyl Chloride: A Comparative Analysis.

- Journal of Chemical & Engineering Data. (2020). 2-Amino-6-chlorobenzoic Acid Dissolved in Numerous Individual Solvents: Equilibrium Solubility, Thermodynamic Modeling, and Mixing Properties.

- SpectraBase. (n.d.). 2-Amino-6-chlorobenzamide.

- PubChem. (n.d.). 2-Chlorobenzamide.

- Thermo Fisher Scientific. (n.d.). 2-Amino-5-chlorobenzamide, 98+%.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033947).

- ChemicalBook. (n.d.). 2-amino-6-chlorobenzamide | 54166-95-9.

- National Institutes of Health. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.

- NIST. (n.d.). 2-Amino-5-chlorobenzamide.

- MOLBASE. (n.d.). 2-Chlorobenzamide|609-66-5.

- Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.

- Benchchem. (n.d.). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents.

- Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-.

- ChemicalBook. (n.d.). 4-Chlorobenzamide(619-56-7) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Chlorobenzamide(609-66-5) 1H NMR.

- ChemicalBook. (n.d.). 2-Chlorobenzamide(609-66-5) 13C NMR spectrum.

- Sigma-Aldrich. (n.d.). 2-Amino-4-chlorobenzamide.

- PubMed. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site.

- ResearchGate. (n.d.).

- MDPI. (n.d.).

- Guidechem. (n.d.). 2-Chlorobenzamide 609-66-5 wiki.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (2025). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.

- ChemicalBook. (n.d.). 3-CHLOROBENZAMIDE(618-48-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Chlorobenzamide(609-66-5) MS spectrum.

- EMBO Molecular Medicine. (n.d.). Chlorambucil targets BRCA1/2-deficient tumours and counteracts PARP inhibitor resistance.

- CyberLeninka. (n.d.).

- Frontiers. (2013).

- MDPI. (n.d.).

- National Institutes of Health. (n.d.).

- PubMed. (2023).

- PubMed. (n.d.).

- National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-amino- - the NIST WebBook.

- ATB. (n.d.). 2-Chlorobenzamide | C7H6ClNO | MD Topology | NMR | X-Ray.

- SpectraBase. (n.d.). 2-Amino-3-chlorobenzoic acid - Optional[FTIR] - Spectrum.

- SpectraBase. (n.d.). 2-Amino-6-chloropurine - Optional[13C NMR] - Spectrum.

Sources

- 1. 2-amino-6-chlorobenzamide | 54166-95-9 [amp.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 2-Amino-5-chlorobenzamide, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Chlorobenzamide | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chlorobenzamide(609-66-5) 1H NMR [m.chemicalbook.com]

- 10. 2-Chlorobenzamide(609-66-5) 13C NMR [m.chemicalbook.com]

- 11. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Frontiers | The Elephant and the Blind Men: Making Sense of PARP Inhibitors in Homologous Recombination Deficient Tumor Cells [frontiersin.org]

- 15. Chlorambucil targets BRCA1/2-deficient tumours and counteracts PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PARP inhibitors: enhancing efficacy through rational combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-6-chlorobenzamide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-6-chlorobenzamide, a key chemical intermediate with significant applications in pharmaceutical research and development. We will delve into its fundamental properties, synthesis, and notable applications, offering insights grounded in scientific literature and established methodologies.

Core Compound Identification

At the heart of our discussion is the precise identification of 2-Amino-6-chlorobenzamide. This foundational data is critical for accurate sourcing, experimental design, and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 54166-95-9 | [1][2] |

| Molecular Formula | C7H7ClN2O | [2][3] |

| Molecular Weight | 170.6 g/mol | [2] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(=O)N)N | [3] |

| InChIKey | RMDBIAFBDRRSOK-UHFFFAOYSA-N | [3] |

Physicochemical Properties

Understanding the physicochemical properties of 2-Amino-6-chlorobenzamide is paramount for its handling, formulation, and application in experimental settings.

| Property | Value | Notes |

| Appearance | Almost white crystalline powder | [4] |

| Solubility | Sparingly soluble in water | [4] |

| Storage | Sealed in a dry environment at room temperature. | [4] |

Synthesis and Manufacturing

The synthesis of 2-Amino-6-chlorobenzamide is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route is outlined below.

Illustrative Synthetic Pathway

Caption: The role of PARP in DNA repair and its inhibition.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-6-chlorobenzamide.

-

Hazard Classifications: Acute Toxicity (Oral), Eye Irritation, Skin Sensitization. [5]* Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]

-

Conclusion

2-Amino-6-chlorobenzamide is a valuable and versatile chemical intermediate for the pharmaceutical industry. Its well-defined properties and reactivity make it a cornerstone for the synthesis of complex and therapeutically relevant molecules. A thorough understanding of its chemistry, handling, and applications is essential for any researcher or drug development professional working in this field.

References

-

Pharmaffiliates. 2-Amino-6-chloro-benzamide. Retrieved from [Link]

-

PubChem. 2-amino-6-chlorobenzamide. Retrieved from [Link]

Sources

Spectroscopic Profile of 2-Amino-6-chlorobenzamide: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Amino-6-chlorobenzamide (C₇H₇ClN₂O), a key intermediate in pharmaceutical and agrochemical synthesis. An in-depth understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reaction progress, and confirm purity. While direct experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes predictive data and experimental findings from closely related structural analogs to offer a robust and insightful overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Molecular Structure and Spectroscopic Overview

2-Amino-6-chlorobenzamide is an aromatic compound featuring a benzene ring substituted with an amino group (-NH₂), a chloro group (-Cl), and a carboxamide group (-CONH₂). The relative positions of these functional groups—amino at C2, chloro at C6, and the amide group at C1—create a unique electronic and steric environment that dictates its characteristic spectroscopic signature.

The primary objective of this guide is to elucidate how the interplay of these functional groups manifests in ¹H NMR, ¹³C NMR, IR, and Mass Spectra. This analysis serves as a foundational reference for the unambiguous identification and characterization of this molecule.

Caption: Predicted major fragmentation pathways for 2-Amino-6-chlorobenzamide.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common method for analyzing small organic molecules.

[1]1. Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. 2. Instrumentation: Employ a mass spectrometer with an EI source. The sample can be introduced via a direct insertion probe for solids or through a GC inlet if sufficiently volatile. 3. Data Acquisition:

- Use a standard electron energy of 70 eV. [2] * Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

- Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Conclusion

The spectroscopic characterization of 2-Amino-6-chlorobenzamide, through the combined application of NMR, IR, and Mass Spectrometry, provides a detailed and validated portrait of its molecular structure. This guide, by integrating predictive data with established spectroscopic principles and data from analogous compounds, offers a reliable framework for its identification. The provided protocols and interpretive insights are intended to empower researchers in their synthetic and analytical endeavors, ensuring the confident application of this important chemical building block.

References

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

-

2-Amino-6-chlorobenzamide - Optional[Raman] - Spectrum - SpectraBase. SpectraBase. Available from: [Link]

-

2-Amino-6-chlorobenzimidamidedihydrochloride | C7H10Cl3N3 | CID 67568344. PubChem. Available from: [Link]

-

2-Chlorobenzamide | C7H6ClNO | CID 69111. PubChem. Available from: [Link]

-

2-amino-6-chlorobenzamide (C7H7ClN2O). PubChemLite. Available from: [Link]

-

MATERIAL SAFETY DATA SHEET - p-Aminobenzamide. Oakwood Chemical. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461). Human Metabolome Database. Available from: [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033947). Human Metabolome Database. Available from: [Link]

-

2-Amino-5-chlorobenzamide | C7H7ClN2O | CID 78876. PubChem. Available from: [Link]

-

Interpretation of mass spectra. University of Arizona. Available from: [Link]

-

2-Amino-5-chlorobenzamide. NIST WebBook. Available from: [Link]

-

2-Amino-6-chloro-N-methyl-benzamide. PubMed. Available from: [Link]

-

2-Amino-6-chloro-N-methylbenzamide. PMC - NIH. Available from: [Link]

-

bmse000668 Benzamide at BMRB. BMRB. Available from: [Link]

-

Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. Redalyc. Available from: [Link]

-

Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... ResearchGate. Available from: [Link]

-

GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College. Available from: [Link]

-

[Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. PubMed. Available from: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

Supporting Information. Royal Society of Chemistry. Available from: [Link]

-

2-Amino-6-chlorobenzoic acid. NIST WebBook. Available from: [Link]

-

2-Chlorobenzamide | C7H6ClNO | MD Topology | NMR | X-Ray. ATB. Available from: [Link]

-

Benzonitrile, 2-amino-. NIST WebBook. Available from: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

2-Amino-3-chlorobenzoic acid - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. Available from: [Link]

Sources

2-Amino-6-chlorobenzamide as a building block in organic synthesis

An In-Depth Technical Guide to 2-Amino-6-chlorobenzamide as a Versatile Building Block in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-Amino-6-chlorobenzamide (CAS No: 54166-95-9) has emerged as a particularly valuable precursor due to its unique trifunctional architecture.[1] Possessing a nucleophilic amino group, an amide moiety capable of various transformations, and a strategically placed chlorine atom, this compound offers a rich platform for constructing complex heterocyclic scaffolds. The ortho-relationship of the amino and chloro substituents imparts distinct reactivity, enabling elegant and efficient synthetic routes to pharmacologically significant molecules.

This technical guide provides an in-depth exploration of 2-Amino-6-chlorobenzamide, designed for researchers, medicinal chemists, and process development scientists. We will dissect its core physicochemical properties, analyze its reactivity profile, and present detailed, field-proven protocols for its application in the synthesis of high-value heterocyclic systems, including quinazolinones and benzodiazepines. The causality behind experimental choices, mechanistic insights, and authoritative references are integrated throughout to provide a comprehensive and actionable resource.

Physicochemical Properties and Reactivity Analysis

A foundational understanding of a building block's properties is critical for designing robust synthetic strategies. The key physicochemical data for 2-Amino-6-chlorobenzamide are summarized below.

Table 1: Physicochemical Properties of 2-Amino-6-chlorobenzamide

| Property | Value | Source |

| CAS Number | 54166-95-9 | [1] |

| Molecular Formula | C₇H₇ClN₂O | [2] |

| Molecular Weight | 170.60 g/mol | [1] |

| Monoisotopic Mass | 170.02469 Da | [2] |

| Appearance | Off-white to light brown powder | [1] |

| Storage | 2-8°C, Refrigerator | [1] |

| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)N)N | [2] |

| InChIKey | RMDBIAFBDRRSOK-UHFFFAOYSA-N | [2] |

Analysis of Reactivity

The synthetic utility of 2-Amino-6-chlorobenzamide is dictated by the interplay of its three key functional groups. The substitution pattern—with the amino and chloro groups positioned ortho to the benzamide—creates a unique electronic and steric environment.

-

The Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and activating. It is the principal site for initial reactions in many cyclization sequences, such as condensation with carbonyl compounds to form imines. It can readily undergo acylation and alkylation, providing a handle for further derivatization.[3]

-

The Chloro Group (-Cl): The chlorine atom exerts two opposing electronic effects: it is electron-withdrawing through induction and weakly electron-donating through resonance. Its primary influence is inductive, which increases the electrophilicity of the aromatic ring. Critically, its position ortho to the amino group creates significant steric hindrance, which can modulate the reactivity of the adjacent amino and amide functionalities.[4] This steric shielding can be leveraged to control regioselectivity in certain reactions.

-

The Benzamide Group (-C(=O)NH₂): The amide group is a versatile functional handle. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The amide itself can act as a nucleophile in intramolecular cyclization reactions, a crucial step in the formation of heterocyclic rings like quinazolinones.

The combined effect is a molecule primed for cyclization. The nucleophilic amino group can initiate a reaction, bringing a second reactant into proximity, after which the amide group can participate in a ring-closing step.

Synthesis of 2-Amino-6-chlorobenzamide

While multiple synthetic routes are conceivable, a common strategy for preparing substituted anthranilamides involves the reaction of the corresponding isatoic anhydride with an amine source. For 2-Amino-6-chlorobenzamide, the synthesis would logically proceed from 5-chloroisatoic anhydride.

Workflow for the Synthesis of 2-Amino-6-chlorobenzamide

Caption: General workflow for the synthesis of 2-Amino-6-chlorobenzamide.

Experimental Protocol: Synthesis from 5-Chloroisatoic Anhydride

This protocol is adapted from general procedures for the synthesis of 2-aminobenzamides from isatoic anhydrides.[5]

-

Reagent Preparation: To a solution of 5-chloroisatoic anhydride (1 equiv.) in dimethylformamide (DMF), add a solution of aqueous ammonium hydroxide (1.5 equiv.).

-

Reaction: Heat the reaction mixture under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

-

Isolation: The precipitated solid product is collected by filtration, washed with water, and dried under vacuum.

-

Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol to afford pure 2-Amino-6-chlorobenzamide.

Core Applications in Heterocyclic Synthesis

2-Amino-6-chlorobenzamide is a premier starting material for the construction of fused heterocyclic systems, most notably quinazolinones.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a pivotal class of nitrogen-containing heterocycles that form the core structure of numerous biologically active molecules with anticancer, anti-inflammatory, and anticonvulsant properties.[6] The most direct route involves the cyclocondensation of 2-Amino-6-chlorobenzamide with an aldehyde or its equivalent.[6]

The general mechanism involves an initial acid- or base-catalyzed condensation of the amino group with an aldehyde to form a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. The resulting 2,3-dihydroquinazolin-4(1H)-one can be isolated or subsequently oxidized to the fully aromatic quinazolin-4(3H)-one.[6][7]

Workflow for Quinazolinone Synthesis

Caption: Mechanistic workflow for the synthesis of quinazolinones.

Experimental Protocol: Copper-Catalyzed Synthesis of Quinazolinones from Alcohols

This advanced method utilizes an alcohol as the C2 source, which undergoes an in situ oxidation to the corresponding aldehyde.[6][7]

-

Vessel Preparation: To a sealable reaction vessel, add 2-Amino-6-chlorobenzamide (1 mmol, 1 equiv.), a copper catalyst such as Cu(OAc)₂ (5-10 mol%), and a base like Cs₂CO₃ (2 mmol, 2 equiv.).[7]

-

Solvent/Reagent Addition: Add the desired primary alcohol (e.g., methanol, benzyl alcohol) which will serve as both the solvent and the reactant.

-

Reaction Conditions: Seal the vessel and stir the mixture under an oxygen atmosphere (e.g., via a balloon) at 100-120°C for 12-24 hours.

-

Monitoring: Track the reaction progress using TLC or LC-MS.

-

Workup and Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired quinazolinone.

Precursor to Benzodiazepine Scaffolds

While not a direct cyclization partner, 2-Amino-6-chlorobenzamide is a valuable precursor for the synthesis of 2-aminobenzophenones, which are the cornerstone intermediates for building benzodiazepines, a class of psychoactive drugs.[8][9] This transformation typically requires converting the amide to a more reactive species suitable for a Friedel-Crafts acylation reaction.

The overall strategy involves:

-

Protection of the 2-amino group to prevent side reactions.

-

Conversion of the benzamide to a reactive acylating agent (e.g., an acyl chloride).

-

Lewis acid-catalyzed Friedel-Crafts acylation of an aromatic ring (e.g., benzene) to form the protected 2-aminobenzophenone.

-

Deprotection of the amino group.

-

Subsequent reaction with an amino acid derivative or haloacetyl chloride followed by cyclization to form the seven-membered benzodiazepine ring.[8][10]

Workflow for Benzodiazepine Synthesis via Friedel-Crafts Acylation

Caption: Multi-step workflow from 2-Amino-6-chlorobenzamide to a benzodiazepine scaffold.

Safety and Handling

As with any laboratory chemical, proper handling of 2-Amino-6-chlorobenzamide is essential. Based on available Safety Data Sheets (SDS), the compound presents the following hazards:

-

Health Hazards: May be harmful if swallowed or inhaled.[11][12] Causes skin irritation and serious eye irritation.[11][12] May cause respiratory irritation.

-

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles conforming to EN166 or NIOSH standards).[11][13]

-

Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust.[11]

-

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[11]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

-

Conclusion

2-Amino-6-chlorobenzamide stands out as a highly effective and versatile building block in modern organic synthesis. Its distinct substitution pattern provides a reliable platform for the regioselective construction of complex heterocyclic systems that are of high interest to the pharmaceutical and agrochemical industries. The protocols and mechanistic insights detailed in this guide demonstrate its utility in synthesizing quinazolinones and as a key precursor to benzodiazepines. By understanding the nuanced reactivity imparted by its amino, chloro, and amide functionalities, researchers can continue to exploit this valuable intermediate to accelerate the discovery and development of novel chemical entities.

References

-

Li, M., et al. (2013). 2-Amino-6-chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1575. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-6-chlorobenzimidamidedihydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Amino-6-chloro-benzamide. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-amino-6-chlorobenzamide (C7H7ClN2O). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-chlorobenzamide. PubChem Compound Database. Retrieved from [Link]

-

Khan, K. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. International Journal of Molecular Sciences, 15(3), 5115-5130. Retrieved from [Link]

-

Kumar, A., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 999347. Retrieved from [Link]

-

Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 26-27. Retrieved from [Link]

-

Meepowpan, P., et al. (2020). Synthesis of quinazolinone derivatives from 2-aminobenzamides and other aliphatic alcohols. ChemistrySelect, 5(35), 10975-10980. Retrieved from [Link]

-

Chen, Y.-J., & Lin, W.-W. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(4), 7854–7863. Retrieved from [Link]

-

Dave, B., et al. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific Pharmaceutical Sciences, 6(8), 53-61. Retrieved from [Link]

-

Sławiński, J., & Szafrański, K. (2024). The methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences, 22(3), 81-91. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. PubChemLite - 2-amino-6-chlorobenzamide (C7H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 10. actascientific.com [actascientific.com]

- 11. fishersci.com [fishersci.com]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. echemi.com [echemi.com]

InChI Key for 2-Amino-6-chlorobenzamide

An In-depth Technical Guide to 2-Amino-6-chlorobenzamide (InChIKey: RMDBIAFBDRRSOK-UHFFFAOYSA-N)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-chlorobenzamide (CAS No: 54166-95-9), a key chemical intermediate in synthetic and medicinal chemistry. This document details the compound's core physicochemical properties, provides a validated protocol for its synthesis, explores its chemical reactivity, and discusses its applications as a versatile building block in drug discovery and development. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering field-proven insights into its handling, synthesis, and strategic use in the development of complex molecular architectures.

Compound Identification and Physicochemical Properties

2-Amino-6-chlorobenzamide is a substituted benzamide derivative valued for its specific arrangement of functional groups—an aromatic amine, a chloro group, and a primary amide—which provide multiple reactive sites for further chemical modification.[1] This unique structure makes it a valuable precursor in the synthesis of various heterocyclic systems.[2]

Table 1: Core Properties and Identifiers for 2-Amino-6-chlorobenzamide

| Property | Value | Source |

| IUPAC Name | 2-amino-6-chlorobenzamide | [3] |

| InChIKey | RMDBIAFBDRRSOK-UHFFFAOYSA-N | [3] |

| InChI | InChI=1S/C7H7ClN2O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11) | [3] |

| CAS Number | 54166-95-9 | |

| Molecular Formula | C7H7ClN2O | [3] |

| Molecular Weight | 170.60 g/mol | [3] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(=O)N)N | [3] |

| Appearance | Solid (form may vary) | |

| Storage | 2-8°C, Refrigerator |

Synthesis Protocol and Mechanistic Rationale

The synthesis of 2-Amino-6-chlorobenzamide is most effectively achieved from its corresponding carboxylic acid precursor, 2-Amino-6-chlorobenzoic acid. The primary challenge is the selective conversion of the carboxylic acid to a primary amide without engaging the nucleophilic aromatic amino group in unwanted side reactions. The following two-step protocol is a robust and widely applicable method based on the conversion to a highly reactive acyl chloride intermediate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-6-chlorobenzoyl chloride

-

System Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, suspend 2-Amino-6-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

-

Acyl Chloride Formation: Add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise to the suspension at 0 °C (ice bath). The use of thionyl chloride is critical as it is a highly effective chlorinating agent, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 40-50 °C for DCM, or higher for toluene) for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Isolation: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-Amino-6-chlorobenzoyl chloride, a highly reactive intermediate, is often used directly in the next step without further purification.[4]

Step 2: Amidation to form 2-Amino-6-chlorobenzamide

-

System Preparation: In a separate flask under an inert atmosphere, prepare a solution of concentrated aqueous ammonia (~2.0-3.0 eq) in an anhydrous, inert solvent like THF or dioxane, cooled to 0 °C.

-

Amidation Reaction: Dissolve the crude 2-Amino-6-chlorobenzoyl chloride from Step 1 in a minimal amount of anhydrous THF or DCM and add it dropwise to the stirred ammonia solution at 0 °C. Maintaining a low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.

-

Reaction Completion: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification: Quench the reaction by adding water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 2-Amino-6-chlorobenzamide.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-Amino-6-chlorobenzamide.

Chemical Reactivity and Applications in Drug Discovery

The utility of 2-Amino-6-chlorobenzamide as a synthetic building block stems from the distinct reactivity of its functional groups.

-

Nucleophilic Amino Group: The primary amino group at the C2 position is nucleophilic and can readily undergo acylation, alkylation, and diazotization reactions.[1][5] This allows for the introduction of diverse functional groups to modulate the molecule's steric and electronic properties.

-

Electrophilic Aromatic Substitution: The benzene ring is substituted with an activating amino group and a deactivating, ortho-, para-directing chloro group.[1] The interplay between these substituents governs the regioselectivity of electrophilic aromatic substitution reactions, providing a handle for further functionalization of the core scaffold.

This dual functionality makes 2-Amino-6-chlorobenzamide a valuable precursor for a wide range of complex heterocyclic systems and pharmacologically active molecules.[5]

-

Kinase Inhibitors: The anthranilamide core is a privileged structure in medicinal chemistry.[2] Structural analogs of 2-Amino-6-chlorobenzamide are key intermediates in the development of targeted therapies, such as AXL receptor tyrosine kinase inhibitors like Bemcentinib, which has been investigated in clinical trials for various cancers.[2]

-

Benzodiazepine Analogs: The related precursor, 2-Amino-6-chlorobenzoyl chloride, is a building block for 2-aminobenzophenone derivatives.[6] These derivatives are crucial precursors for synthesizing benzodiazepines, a class of psychoactive drugs that modulate the GABA-A receptor in the central nervous system.[5][6]

-

Bioactive Quinazolinones: This compound can serve as a key starting material for the synthesis of 8-chloro-substituted quinazolinones, a class of heterocyclic compounds known for a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[5]

Safety, Handling, and Storage

Proper handling of 2-Amino-6-chlorobenzamide is essential in a laboratory setting. Based on data from related compounds and general safety principles, the following precautions should be observed.

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[9]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[9]

-

If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[9]

-

-

Storage:

Conclusion

2-Amino-6-chlorobenzamide, identified by the InChIKey RMDBIAFBDRRSOK-UHFFFAOYSA-N , is a strategically important chemical intermediate. Its well-defined physicochemical properties and the versatile reactivity of its functional groups make it an indispensable building block for medicinal chemists and drug development professionals. The synthetic protocols outlined in this guide provide a reliable pathway to its production, while the discussion of its applications in synthesizing kinase inhibitors and other heterocyclic scaffolds underscores its significance in the ongoing quest for novel therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound to ensure a safe and effective research environment.

References

-

PubChem. (n.d.). 2-amino-6-chlorobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-amino-6-methylphenyl)-2-chlorobenzamide. Retrieved from [Link]

-

Material Safety Data Sheet. (n.d.). p-Aminobenzamide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Amino-6-chloro-benzamide. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - 2-amino-6-chlorobenzamide (C7H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-6-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Synthetic Potential and Unseen Risks of a Niche Reagent

Section 1: Hazard Identification and Classification

While a comprehensive Safety Data Sheet (SDS) for 2-Amino-6-chlorobenzamide (CAS No. 54166-95-9) is not widely published, data from chemical suppliers allows for a baseline GHS classification. This information should be treated as a starting point for a thorough risk assessment, supplemented by an understanding of related chemical structures.

Known GHS Classification for 2-Amino-6-chlorobenzamide

Based on available supplier information, 2-Amino-6-chlorobenzamide is classified as follows[1]:

-

Pictogram:

-

GHS07: Exclamation Mark

-

-

Signal Word: Warning [1]

Hazard Statements (H-Statements): [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Statements): [1]

-

A comprehensive list of precautionary statements can be found in the safety data provided by suppliers[1]. Key precautions include avoiding breathing dust, washing skin thoroughly after handling, and wearing appropriate personal protective equipment[1].

Inferred Hazards from Structurally Related Compounds

Given the limited specific toxicological data, it is prudent to consider the hazard profiles of isomeric and related compounds. Aromatic amines and their derivatives are a class of compounds known for potential health hazards.[2] The data presented in the table below is for informational purposes to highlight potential risks and should not be directly substituted for the hazards of 2-Amino-6-chlorobenzamide.

| Compound | Key Hazards | Citation(s) |

| 4-Aminobenzamide | Harmful if swallowed or inhaled; Causes skin, eye, and respiratory irritation. | [3][4] |

| 2-Amino-5-chlorobenzamide | May be harmful if swallowed; Causes skin, eye, and respiratory irritation. | [5][6] |

| 3-Aminobenzamide | Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation. | [7] |

| 2-Chlorobenzamide | Harmful if swallowed; Fatal if inhaled. | [8] |

This comparative data underscores the importance of treating 2-Amino-6-chlorobenzamide with a high degree of caution, particularly regarding its potential for oral toxicity, skin and eye irritation, and respiratory effects.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The primary principle is to minimize all routes of exposure—inhalation, skin contact, eye contact, and ingestion.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of solid 2-Amino-6-chlorobenzamide, as well as any reactions involving it, must be conducted in a certified chemical fume hood to control airborne dust and potential vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement local exhaust ventilation.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Item | Specification | Rationale |

| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. | Protects eyes from dust particles and splashes. |

| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. | Provides full-face protection from splashes. | |

| Skin and Body Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are suitable choices. Always inspect gloves for integrity before use and change them frequently. | Prevents skin contact, a known route of harmful exposure. |

| Lab Coat | A long-sleeved lab coat, preferably with elastic cuffs. | Protects skin and personal clothing from contamination. | |

| Respiratory Protection | NIOSH-approved Respirator | A half-mask or full-face respirator with P100 (particulate) cartridges may be required for operations with a high potential for dust generation (e.g., cleaning spills). | Prevents inhalation of harmful dust. |

Diagram: PPE Protocol for Handling 2-Amino-6-chlorobenzamide

Caption: Decision tree for responding to chemical spills.

Section 5: Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow the material to enter drains or waterways.

Conclusion: A Commitment to Proactive Safety

The utility of 2-Amino-6-chlorobenzamide as a synthetic intermediate necessitates a proactive and informed approach to safety. While a complete toxicological profile remains to be fully elucidated, the available data and the known hazards of related chlorinated aromatic amides provide a clear directive for cautious handling. By implementing robust engineering controls, mandating appropriate personal protective equipment, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can confidently and safely explore the scientific potential of this compound. The principles of scientific integrity demand that we treat compounds with incomplete safety data with the highest level of respect and care.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzamide, 98%. Retrieved from [Link]

-

CPAChem. (2022). Safety data sheet - 4-Aminobenzamide. Retrieved from [Link]

-

OXFORD LAB FINE CHEM LLP. (n.d.). MATERIAL SAFETY DATA SHEET - P-AMINO BENZAMIDE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-chlorobenzamide. Retrieved from [Link]

-

Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

Sources

- 1. 54166-95-9 | 6-Chloro-2-aminobenzamide | Aryls | Ambeed.com [ambeed.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fr.cpachem.com [fr.cpachem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Amino-5-chlorobenzamide | C7H7ClN2O | CID 78876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2-Amino-6-chlorobenzamide: From Discovery to Application

A Core Intermediate in Modern Medicinal Chemistry

Abstract

2-Amino-6-chlorobenzamide, a substituted anthranilamide, has emerged as a pivotal building block in synthetic and medicinal chemistry. While its direct therapeutic applications are not prominent, its true value lies in its role as a versatile precursor for a diverse range of complex heterocyclic compounds. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of 2-Amino-6-chlorobenzamide, with a particular focus on its utility in the development of targeted therapies, including kinase inhibitors.

Introduction and Physicochemical Properties

2-Amino-6-chlorobenzamide (CAS No: 54166-95-9) is a solid organic compound with the molecular formula C₇H₇ClN₂O and a molecular weight of approximately 170.60 g/mol .[1][2] Its structure features a benzene ring substituted with an amino group at the 2-position, a chloro group at the 6-position, and a carboxamide group at the 1-position. This unique arrangement of functional groups imparts a specific reactivity profile that is highly valued in organic synthesis.

Table 1: Physicochemical Properties of 2-Amino-6-chlorobenzamide

| Property | Value | Reference(s) |

| CAS Number | 54166-95-9 | [1] |

| Molecular Formula | C₇H₇ClN₂O | [2] |

| Molecular Weight | 170.60 g/mol | [2] |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| Storage | 2-8°C, inert atmosphere, protected from light | [1] |

Synthesis of 2-Amino-6-chlorobenzamide

While the historical first synthesis of 2-Amino-6-chlorobenzamide is not extensively documented in readily available literature, its preparation can be logically deduced from established synthetic routes for related benzamides. A prevalent and effective strategy involves the amination of a suitable benzoic acid derivative.

General Synthetic Approach: From 2-Amino-6-chlorobenzoic Acid

A primary route to 2-Amino-6-chlorobenzamide involves the conversion of 2-amino-6-chlorobenzoic acid. This process typically proceeds through the activation of the carboxylic acid group, followed by amidation.

dot

Caption: General synthesis of 2-Amino-6-chlorobenzamide.

Experimental Protocol: Synthesis from 2-Amino-6-chlorobenzoic Acid

-

Acid Chloride Formation: In a round-bottom flask, suspend 2-amino-6-chlorobenzoic acid in an inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride or oxalyl chloride dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The excess activating agent and solvent are removed under reduced pressure to yield the crude 2-amino-6-chlorobenzoyl chloride intermediate.

-

Amidation: The crude acyl chloride is dissolved in a suitable aprotic solvent and cooled in an ice bath. A solution of ammonia or ammonium hydroxide is added slowly. The reaction is allowed to warm to room temperature and stirred until completion. The resulting solid is collected by filtration, washed with water, and dried to afford 2-amino-6-chlorobenzamide. Further purification can be achieved by recrystallization from a suitable solvent system.

Alternative Synthetic Routes

An alternative, though less direct, approach involves the nucleophilic aromatic substitution of a more halogenated precursor. For instance, the amination of 2,6-dichlorobenzamide could potentially yield the desired product, although this route may present challenges in regioselectivity and require carefully controlled reaction conditions to favor mono-amination.[3][4][5]

Spectroscopic Characterization

Due to the limited availability of experimentally derived spectra for 2-Amino-6-chlorobenzamide in public databases, the following characterization is based on predictive analysis and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and amide groups. The aromatic protons will likely appear as a multiplet in the range of 6.5-7.5 ppm. The two protons of the primary amine (-NH₂) and the two protons of the amide (-CONH₂) are expected to appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.[6][7]

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 110-150 ppm, with the carbon attached to the chlorine atom and the carbon attached to the amino group showing characteristic shifts.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum of 2-Amino-6-chlorobenzamide is predicted to exhibit characteristic absorption bands for its functional groups.[6]

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3450-3250 | Two bands, characteristic of a primary amine |

| N-H Stretch (Amide) | ~3300 & ~3180 | Two bands, often broad due to hydrogen bonding |

| C=O Stretch (Amide I) | 1680-1630 | Strong absorption |

| N-H Bend (Amide II) | 1640-1550 | Medium to strong absorption |

| C-N Stretch | 1400-1200 | |

| C-Cl Stretch | 800-600 |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), 2-Amino-6-chlorobenzamide is expected to show a molecular ion peak ([M]⁺) at m/z 170, with a characteristic isotopic peak at m/z 172 due to the presence of the ³⁷Cl isotope.[10]

dot

Caption: Predicted EI-MS fragmentation of 2-Amino-6-chlorobenzamide.

Applications in Medicinal Chemistry

The synthetic utility of 2-Amino-6-chlorobenzamide is demonstrated in its application as a precursor for various heterocyclic scaffolds with significant biological activities.

Synthesis of Quinazolinones

2-Amino-6-chlorobenzamide is a valuable starting material for the synthesis of quinazolinone derivatives. Quinazolinones are a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis typically involves the condensation of 2-amino-6-chlorobenzamide with an aldehyde or a related carbonyl compound.[11][12]

Precursor for AXL Kinase Inhibitors

The anthranilamide core, of which 2-Amino-6-chlorobenzamide is a representative, is a privileged structure in the development of targeted cancer therapies. Notably, this scaffold is found in inhibitors of the AXL receptor tyrosine kinase.[3][13] AXL is implicated in tumor growth, metastasis, and drug resistance, making it an attractive therapeutic target.[14][15] While direct synthesis of marketed AXL inhibitors from 2-Amino-6-chlorobenzamide is not explicitly detailed, its structural similarity to key intermediates suggests its potential in the synthesis of novel AXL-targeting agents.

dot

Caption: AXL signaling pathway and the role of inhibitors.

Potential Role in PARP Inhibitor Synthesis

The benzamide moiety is a common pharmacophore in many Poly(ADP-ribose) polymerase (PARP) inhibitors.[16][17][18] These inhibitors have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms. While the direct use of 2-Amino-6-chlorobenzamide in the synthesis of currently approved PARP inhibitors is not well-documented, its structure represents a viable scaffold for the design and synthesis of novel PARP inhibitors.[9] The amino group provides a handle for further derivatization to explore the structure-activity relationships required for potent PARP inhibition.

Conclusion

2-Amino-6-chlorobenzamide is a synthetically valuable intermediate with significant potential in drug discovery and development. Its unique substitution pattern allows for the construction of diverse and complex heterocyclic systems, most notably quinazolinones and scaffolds relevant to kinase inhibitors. While its own history is not as storied as some other chemical entities, its contribution to the synthesis of potentially life-saving therapeutics is undeniable. Further exploration of its reactivity and application in novel synthetic methodologies will undoubtedly continue to be an active area of research for medicinal chemists.

References

- Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold.

- Spectroscopic Profile of 2-Amino-6-chlorobenzoyl Chloride: A Compar

- Calculated and experimental 13 C NMR chemical shifts.

- Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed.

- Inhibitors of PARP: Number crunching and structure gazing. PMC - NIH.

- Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors;...

- 2-Amino-6-chlorobenzamide - Optional[Raman] - Spectrum. SpectraBase.

- CAS No : 54166-95-9| Chemical Name : 2-Amino-6-chloro-benzamide.

- Proton NMR chemical shifts and coupling constants for brain metabolites.

- 6-Chloro-2-aminobenzamide | 54166-95-9. Sigma-Aldrich.

- Chemical structures and known PARP activities of FDA-approved PARP...

- Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole.

- 13 Carbon NMR. University of Wisconsin-Madison, Department of Chemistry.

- Structures of common PARP inhibitors and their classifications.

- Chemical shifts.

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- Mass Spectrometry - Fragmentation P

- 54166-95-9 | 6-Chloro-2-aminobenzamide. AiFChem.

- 2-amino-6-chlorobenzamide | 54166-95-9. ChemicalBook.

- Application Notes & Protocols: Synthesis of Quinazolinones

- bmse000668 Benzamide at BMRB. Biological Magnetic Resonance Bank.

- Recent advances and prospects in the organocatalytic synthesis of quinazolinones. PMC.

- Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific

- Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem...

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Interpreting Infrared Spectra. Specac Ltd.

- Compounds for the treatment of kinase-dependent disorders.

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Mineralisation of 2,6-dichlorobenzamide (BAM) in dichlobenil-exposed soils and isolation of a BAM-mineralising Aminobacter sp. PubMed.

- Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment. PubMed.

- Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation P

- WO2007099559A2 - Method of preparation for novel composition of 2-{(2,6 dichlorophenyl) amino] benzeneacetic acid carboxymethyl ester or 2-[2-[2-(2,6-dichlorophenyl) amino] phenylacetoxyacetic acid and method of its use.

- Recent Advances in Mass Spectrometry-Based Structural Elucid

- Synergistic Inhibition of Drug Resistant KRAS Mutant Non-Small Cell Lung Cancer by Co-Targeting AXL and SRC. PubMed Central.

- US3203990A - 2-amino-2'-halo-5-nitro benzophenones.

- CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). CHEMISTRY 1000.

- AXL Inhibitors: Status of Clinical Development. PMC - PubMed Central.

- EP1918276A1 - Production method of optically active 2- [ (N-Benzylprolyl) Amino ] Benzophenone compound.

- Genetic (In)stability of 2,6-Dichlorobenzamide Catabolism in Aminobacter sp.

- Genetic (In)stability of 2,6-Dichlorobenzamide Catabolism in Aminobacter sp.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 54166-95-9 | 6-Chloro-2-aminobenzamide - AiFChem [aifchem.com]

- 3. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Genetic (In)stability of 2,6-Dichlorobenzamide Catabolism in Aminobacter sp. Strain MSH1 Biofilms under Carbon Starvation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genetic (In)stability of 2,6-Dichlorobenzamide Catabolism in Aminobacter sp. Strain MSH1 Biofilms under Carbon Starvation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CAS 54166-95-9: 2-Amino-6-clorobenzamida | CymitQuimica [cymitquimica.com]

- 12. bmse000668 Benzamide at BMRB [bmrb.io]

- 13. inbase.ligsciss.com [inbase.ligsciss.com]

- 14. patents.justia.com [patents.justia.com]

- 15. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]

- 16. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the N-Protection of 2-Amino-6-chlorobenzamide

Introduction: Navigating the Synthesis of Substituted Benzamides

In the landscape of pharmaceutical and agrochemical research, substituted benzamides represent a cornerstone of molecular design. 2-Amino-6-chlorobenzamide is a valuable bifunctional building block, featuring a nucleophilic amino group and an amide moiety on a chlorinated benzene ring. The strategic manipulation of the amino group is often a critical step in the elaboration of this scaffold into more complex, biologically active molecules. This necessitates the use of a protecting group to temporarily mask the reactivity of the amine, thereby preventing undesired side reactions and directing synthetic transformations to other sites on the molecule.

The reduced nucleophilicity of the amino group in 2-amino-6-chlorobenzamide, a consequence of the electron-withdrawing nature of the adjacent chloro and amide substituents, presents a unique challenge. This guide provides a comprehensive overview of robust and reliable protocols for the N-protection of 2-amino-6-chlorobenzamide, with a focus on the widely employed tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. Beyond a mere recitation of steps, this document delves into the rationale behind the choice of reagents and conditions, offering insights gleaned from extensive experience in synthetic chemistry to empower researchers in their drug development endeavors.

Choosing Your Armor: A Comparative Overview of Protecting Groups

The selection of an appropriate protecting group is paramount and should be guided by the overall synthetic strategy, particularly the conditions required for subsequent reaction steps and the final deprotection.

| Protecting Group | Key Reagent(s) | Protection Conditions | Deprotection Conditions | Orthogonality & Considerations |

| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Basic (e.g., NaOH, TEA, DMAP) | Acidic (e.g., TFA, HCl) | Stable to hydrogenolysis and mild base. Acid lability requires careful planning if other acid-sensitive groups are present. |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Basic (e.g., NaHCO₃, K₂CO₃) | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and mildly basic conditions. Orthogonal to Boc and Fmoc. Not suitable if the molecule contains other groups susceptible to reduction. |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., NaHCO₃, piperidine) | Basic (e.g., 20% piperidine in DMF) | Stable to acidic conditions and hydrogenolysis. Orthogonal to Boc and Cbz. The fluorenyl group can be sterically demanding. |

Reaction Schematics

The following diagrams illustrate the general transformation for the N-protection of 2-amino-6-chlorobenzamide with Boc, Cbz, and Fmoc groups.

Caption: General reaction schemes for the N-protection of 2-amino-6-chlorobenzamide.

Experimental Protocols

Protocol 1: N-Boc Protection of 2-Amino-6-chlorobenzamide

The tert-butoxycarbonyl (Boc) group is a workhorse in organic synthesis due to its ease of introduction and its facile removal under acidic conditions.[1][2] The mechanism involves the nucleophilic attack of the amine on the di-tert-butyl dicarbonate, with a base facilitating the deprotonation of the resulting ammonium species.[3]

Caption: Workflow for the N-Boc protection of 2-amino-6-chlorobenzamide.

Materials:

-

2-Amino-6-chlorobenzamide

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl Acetate

-

1M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1 equivalent of 2-amino-6-chlorobenzamide in a mixture of THF and water (e.g., a 2:1 v/v ratio).

-

Basification: Add 1.5-2 equivalents of triethylamine to the solution.

-

Protection: Cool the stirred solution to 0°C in an ice bath. Add 1.1-1.2 equivalents of di-tert-butyl dicarbonate portion-wise.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with 1M HCl to a pH of 2-3. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Expert Insights: The use of a biphasic solvent system like THF/water can enhance the solubility of both the starting material and the reagents. Triethylamine is a suitable organic base for this transformation; however, for substrates prone to side reactions, a milder base like sodium bicarbonate can be employed.

Protocol 2: N-Cbz Protection of 2-Amino-6-chlorobenzamide

The benzyloxycarbonyl (Cbz) group offers orthogonality to the Boc group, as it is stable to acidic conditions and is typically removed by catalytic hydrogenolysis.[2][4] The protection reaction proceeds via nucleophilic acyl substitution of the amine on benzyl chloroformate.[5]

Materials:

-

2-Amino-6-chlorobenzamide

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 1 equivalent of 2-amino-6-chlorobenzamide in a mixture of THF and water (2:1 v/v).

-

Basification: Add 2 equivalents of sodium bicarbonate to the solution.

-

Protection: Cool the mixture to 0°C and add 1.2 equivalents of benzyl chloroformate dropwise.

-

Reaction: Allow the reaction to stir at 0°C for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours. Monitor by TLC.

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by silica gel column chromatography if necessary.

Expert Insights: Schotten-Baumann conditions, employing an aqueous base, are effective for this protection.[5] Maintaining a low temperature during the addition of the highly reactive Cbz-Cl helps to control the reaction and minimize the formation of byproducts.

Protocol 3: N-Fmoc Protection of 2-Amino-6-chlorobenzamide

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is favored in solid-phase peptide synthesis due to its base-lability, allowing for deprotection under conditions that leave acid-labile groups intact.[6]

Materials:

-

2-Amino-6-chlorobenzamide

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Suspend 1 equivalent of 2-amino-6-chlorobenzamide in a mixture of 1,4-dioxane and water (1:1 v/v).

-

Basification: Add 2 equivalents of sodium bicarbonate.

-

Protection: Add 1.1 equivalents of Fmoc-Cl and stir the mixture vigorously at room temperature for 4-8 hours.

-

Work-up: Dilute the reaction with water and extract with ethyl acetate (3x).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Expert Insights: The choice of solvent can be critical for Fmoc protections. Dioxane/water is a common system, but for substrates with poor solubility, alternatives like acetone/water can be explored.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; steric hindrance; low nucleophilicity of the amine. | Increase reaction time and/or temperature. Consider using a stronger base or a more reactive protecting agent (e.g., Fmoc-OSu instead of Fmoc-Cl). |

| Multiple Products | Di-protection (formation of N,N-diprotected product); reaction at the amide nitrogen. | Use a stoichiometric amount of the protecting agent. Maintain a low reaction temperature. |

| Difficult Purification | Unreacted starting material or reagents. | Optimize the reaction to drive it to completion. Employ column chromatography for purification. |

Conclusion